molecular formula C10H11F4NO B13046248 (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13046248
M. Wt: 237.19 g/mol
InChI Key: CFIHNRLLYRAXQL-CDUCUWFYSA-N
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Preparation Methods

The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis methods. One possible synthetic route includes the following steps :

Chemical Reactions Analysis

(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

Scientific Research Applications

(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In the case of aprepitant synthesis, the compound acts as an intermediate that binds to the NK-1 receptor, inhibiting the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the activation of the receptor, thereby reducing the symptoms.

Biological Activity

(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including an amino group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C10H12F4N
  • Molecular Weight : 237.19 g/mol
  • CAS Number : 1213367-63-5

Biological Activity

The biological activity of this compound is primarily influenced by its structural characteristics. The presence of fluorinated moieties enhances lipophilicity and may improve binding interactions with various biological targets.

Preliminary studies indicate that this compound may interact with several key biological pathways:

  • Receptor Binding : The fluorinated phenyl group can influence the binding affinity to neurotransmitter receptors, potentially affecting central nervous system activity.
  • Antimicrobial Activity : Initial tests suggest that it may exhibit antimicrobial properties, particularly against fungal strains, which is vital for developing new antifungal agents.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

  • Antifungal Activity : A study evaluated the compound's efficacy against Candida albicans, showing a minimum inhibitory concentration (MIC) of 0.8 μg/mL, comparable to established antifungals like fluconazole .
  • In Vivo Efficacy : In murine models, administration of the compound at doses of 50 mg/kg resulted in 100% survival in mice infected with C. albicans, indicating significant therapeutic potential .
  • Toxicity Assessment : Toxicity studies indicated that the compound was well-tolerated at lower doses, with adverse effects only observed at higher concentrations .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameCAS NumberMolecular FormulaUnique Features
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL1213841-18-9C10H12F3NOSContains a trifluoromethylthio group
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL1270128-50-1C10H11F4NOStereoisomer with potential different biological activities

This table highlights the differences in functional groups and stereochemistry that can affect biological interactions and therapeutic outcomes.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

CFIHNRLLYRAXQL-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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